molecular formula C8H4BrNO2S B12955669 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B12955669
M. Wt: 258.09 g/mol
InChI Key: IYULGPBXHQTIFO-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of thieno[2,3-b]pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromothieno[2,3-b]pyridine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts cellular signaling pathways, leading to various biological effects such as reduced cell proliferation or induced apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
  • Thieno[2,3-b]pyridine-3-carboxylic acid
  • Thieno[2,3-c]pyridine derivatives

Uniqueness

5-Bromothieno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency as a kinase inhibitor or possess unique electronic properties that make it suitable for specific industrial applications .

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

5-bromothieno[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-5-6(8(11)12)3-13-7(5)10-2-4/h1-3H,(H,11,12)

InChI Key

IYULGPBXHQTIFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CS2)C(=O)O)Br

Origin of Product

United States

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